Cas no 1532824-79-5 (5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid)

5-{(Prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid is a versatile intermediate in organic synthesis, particularly valuable for its bifunctional reactivity. The compound features both a carboxylic acid and an allyloxycarbonyl-protected amine, enabling selective derivatization for applications in pharmaceutical and agrochemical research. Its pyridine core enhances stability and facilitates further functionalization, while the allyloxycarbonyl (Alloc) group offers a convenient protecting strategy for amines, removable under mild conditions. The carboxylic acid moiety allows for coupling reactions, making it useful in peptide synthesis and heterocyclic chemistry. This compound is particularly advantageous in multi-step syntheses requiring orthogonal protection and controlled reactivity. Its structural features make it a valuable building block for designing bioactive molecules.
5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid structure
1532824-79-5 structure
Product name:5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
CAS No:1532824-79-5
MF:C10H10N2O4
Molecular Weight:222.197402477264
CID:5989826
PubChem ID:81690309

5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid
    • AKOS020270372
    • 1532824-79-5
    • EN300-10798420
    • 5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
    • インチ: 1S/C10H10N2O4/c1-2-5-16-10(15)12-7-3-4-8(9(13)14)11-6-7/h2-4,6H,1,5H2,(H,12,15)(H,13,14)
    • InChIKey: CPPOVCCCFHWIBC-UHFFFAOYSA-N
    • SMILES: O(CC=C)C(NC1C=NC(C(=O)O)=CC=1)=O

計算された属性

  • 精确分子量: 222.06405680g/mol
  • 同位素质量: 222.06405680g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 280
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 88.5Ų

5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-10798420-0.5g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
0.5g
$520.0 2023-10-28
Enamine
EN300-10798420-0.05g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
0.05g
$455.0 2023-10-28
Enamine
EN300-10798420-0.1g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
0.1g
$476.0 2023-10-28
Enamine
EN300-10798420-10.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5
10g
$2884.0 2023-05-24
Enamine
EN300-10798420-2.5g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
2.5g
$1063.0 2023-10-28
Enamine
EN300-10798420-1g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
1g
$541.0 2023-10-28
Enamine
EN300-10798420-10g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
10g
$2331.0 2023-10-28
Enamine
EN300-10798420-5.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5
5g
$1945.0 2023-05-24
Enamine
EN300-10798420-0.25g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5 95%
0.25g
$498.0 2023-10-28
Enamine
EN300-10798420-1.0g
5-{[(prop-2-en-1-yloxy)carbonyl]amino}pyridine-2-carboxylic acid
1532824-79-5
1g
$671.0 2023-05-24

5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid 関連文献

5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acidに関する追加情報

Introduction to 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid (CAS No. 1532824-79-5)

5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid (CAS No. 1532824-79-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in synthetic chemistry.

The chemical structure of 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid consists of a pyridine ring substituted with a carboxylic acid group at the 2-position and an amide group at the 5-position. The amide group is further functionalized with a propenyl ether moiety, which imparts specific reactivity and biological properties to the molecule. This combination of functional groups makes it an attractive candidate for various chemical transformations and biological studies.

In recent years, the study of pyridine derivatives has been a focal point in medicinal chemistry due to their diverse pharmacological activities. Research has shown that compounds with similar structures to 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid exhibit potent anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted the potential of pyridine carboxylic acids as inhibitors of specific enzymes involved in inflammatory pathways.

The synthesis of 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid typically involves multi-step reactions, starting from readily available starting materials. One common approach is to react 2-chloropyridine with an appropriate amine to form the amide, followed by substitution with a propenyl ether derivative. The final step often involves hydrolysis to introduce the carboxylic acid functionality. This synthetic route allows for the preparation of the compound with high purity and yield, making it suitable for both laboratory-scale studies and industrial applications.

The biological activity of 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid has been extensively investigated in various in vitro and in vivo models. Studies have demonstrated its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. For example, research conducted at the University of California, Los Angeles (UCLA) showed that this compound effectively inhibited the growth of human cancer cell lines by interfering with specific protein-protein interactions. These findings suggest that 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid could be further developed as a lead compound for cancer therapy.

Beyond its potential as a therapeutic agent, 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid also serves as an important intermediate in the synthesis of more complex molecules. Its reactive functional groups enable it to participate in a wide range of chemical reactions, including coupling reactions, esterifications, and amidations. This versatility makes it a valuable building block for researchers working on the development of new drugs and materials.

In conclusion, 5-{(prop-2-en-1-yloxy)carbonylamino}pyridine-2-carboxylic acid (CAS No. 1532824-79-5) is a multifaceted compound with significant potential in both medicinal chemistry and synthetic chemistry. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new applications and properties, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and pharmaceutical science.

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